molecular formula C22H34O2 B15161144 Cyclododecyl 4-phenylbutanoate CAS No. 672304-14-2

Cyclododecyl 4-phenylbutanoate

Cat. No.: B15161144
CAS No.: 672304-14-2
M. Wt: 330.5 g/mol
InChI Key: IOGNZZZYUMMUSC-UHFFFAOYSA-N
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Description

Cyclododecyl 4-phenylbutanoate is an organic compound with the molecular formula C22H34O2. This compound is part of a class of esters, which are commonly used in various industrial and scientific applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclododecyl 4-phenylbutanoate can be synthesized through the esterification reaction between cyclododecanol and 4-phenylbutanoic acid. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Cyclododecyl 4-phenylbutanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.

  • Substitution: Nucleophilic substitution reactions can occur with suitable nucleophiles, such as halides or amines, under appropriate reaction conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield alcohols or alkanes.

  • Substitution: Substitution reactions can produce various substituted esters or amides.

Scientific Research Applications

Cyclododecyl 4-phenylbutanoate has several scientific research applications across different fields:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in biochemical studies to understand ester metabolism and enzyme activity.

  • Medicine: this compound may be explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

  • Industry: It is utilized in the production of fragrances, flavors, and plasticizers due to its unique chemical properties.

Mechanism of Action

The mechanism by which cyclododecyl 4-phenylbutanoate exerts its effects depends on its specific application. For instance, in medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to produce its therapeutic effects. The exact pathways involved would require further research and experimentation.

Comparison with Similar Compounds

Cyclododecyl 4-phenylbutanoate can be compared with other similar esters, such as:

  • Cyclododecyl acetate: Another ester with similar structural features but different functional groups.

  • 4-phenylbutanoic acid: The acid precursor used in the synthesis of this compound.

  • Cyclododecanol: The alcohol component used in the esterification reaction.

These compounds share similarities in their chemical structure but differ in their functional groups and properties, highlighting the uniqueness of this compound.

Properties

CAS No.

672304-14-2

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

IUPAC Name

cyclododecyl 4-phenylbutanoate

InChI

InChI=1S/C22H34O2/c23-22(19-13-16-20-14-9-8-10-15-20)24-21-17-11-6-4-2-1-3-5-7-12-18-21/h8-10,14-15,21H,1-7,11-13,16-19H2

InChI Key

IOGNZZZYUMMUSC-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)OC(=O)CCCC2=CC=CC=C2

Origin of Product

United States

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